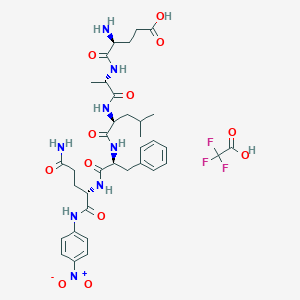

h-Glu-ala-leu-phe-gln-pna

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-(4-nitroanilino)-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H46N8O10.C2HF3O2/c1-19(2)17-26(40-30(46)20(3)37-31(47)24(35)13-16-29(44)45)33(49)41-27(18-21-7-5-4-6-8-21)34(50)39-25(14-15-28(36)43)32(48)38-22-9-11-23(12-10-22)42(51)52;3-2(4,5)1(6)7/h4-12,19-20,24-27H,13-18,35H2,1-3H3,(H2,36,43)(H,37,47)(H,38,48)(H,39,50)(H,40,46)(H,41,49)(H,44,45);(H,6,7)/t20-,24-,25-,26-,27-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVOOAVQMUHPGON-FEDHPFBJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(CCC(=O)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](CCC(=O)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H47F3N8O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

840.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to H-Glu-Ala-Leu-Phe-Gln-pNA: A Chromogenic Substrate for Viral Protease Research

This guide provides a comprehensive technical overview of the synthetic peptide substrate, H-Glu-Ala-Leu-Phe-Gln-pNA (EALFQ-pNA). It is designed for researchers, scientists, and drug development professionals who are engaged in the study of viral proteases, particularly 3C and 3C-like proteases, and the development of antiviral therapeutics. This document delves into the chemical properties, mechanism of action, and practical applications of this chromogenic substrate, offering field-proven insights and detailed experimental protocols.

Introduction: The Critical Role of Viral Proteases and Their Substrates

Viral proteases are essential enzymes for the replication of many viruses, including picornaviruses like rhinoviruses and caliciviruses like noroviruses. These enzymes cleave viral polyproteins into functional proteins, making them attractive targets for antiviral drug development.[1] The study of these proteases and the screening for their inhibitors require reliable and efficient assay methods. This compound is a specialized tool designed for this purpose, serving as a chromogenic substrate that allows for the continuous and colorimetric monitoring of protease activity.[2] Its peptide sequence is engineered to mimic the natural cleavage sites of viral proteases, such as the Chiba virus 3C-like protease (CVP) and human rhinovirus-14 (HRV-14) 3C protease.[3][4]

Chemical and Physical Properties

The fundamental characteristics of this compound are summarized in the table below. Understanding these properties is crucial for its proper handling, storage, and use in experimental settings.

| Property | Value | Source(s) |

| Full Name | L-Glutamyl-L-alanyl-L-leucyl-L-phenylalanyl-L-glutaminyl-p-nitroanilide | |

| Abbreviation | H-EALFQ-pNA | |

| Molecular Formula | C₃₄H₄₆N₈O₁₀ | [3] |

| Molecular Weight | 726.78 g/mol | [3] |

| CAS Number | 198551-00-7 | [3] |

| Appearance | White to off-white solid | [3] |

| Purity | Typically ≥95% | |

| Solubility | Soluble in DMSO | |

| Storage | Store at -20°C or -80°C for long-term stability. | [3] |

Note: The compound is also available as a trifluoroacetate (TFA) salt, which will have a different molecular weight.

Below is a 2D representation of the chemical structure of this compound.

Caption: Enzymatic cleavage of this compound and release of p-nitroaniline.

Applications in Research and Drug Discovery

This compound is a versatile tool with several key applications in the fields of virology and drug development:

-

Enzyme Kinetics and Characterization: This substrate is ideal for determining the kinetic parameters (Km and kcat) of viral proteases. [2]Such data is fundamental to understanding the enzyme's catalytic efficiency and substrate specificity.

-

High-Throughput Screening (HTS) for Inhibitors: The colorimetric nature of the assay makes it readily adaptable for HTS campaigns in multi-well plate formats. [2]This allows for the rapid screening of large compound libraries to identify potential protease inhibitors.

-

Antiviral Drug Development: By identifying and characterizing inhibitors of viral proteases, researchers can develop novel antiviral therapies that target a crucial step in the viral life cycle. [1]* Biochemical and Structural Studies: This substrate can be used to assess the activity of purified, recombinant proteases, which is often a prerequisite for structural studies like X-ray crystallography or NMR.

Detailed Experimental Protocol: Assay for Human Rhinovirus-14 3C Protease Activity

This protocol provides a step-by-step methodology for a standard enzymatic assay using this compound and HRV-14 3C protease. The protocol is designed to be a self-validating system, with explanations for each step to ensure scientific integrity.

Reagent Preparation

-

Assay Buffer: 25 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, and 1 mM DTT. The inclusion of a reducing agent like DTT is recommended to maintain the activity of cysteine proteases like HRV-3C. [4]* Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Store this stock solution at -20°C. Causality: DMSO is used to solubilize the hydrophobic peptide substrate. A high concentration stock is prepared to minimize the final concentration of DMSO in the assay, which can affect enzyme activity.

-

Enzyme Solution: Dilute the HRV-14 3C protease to the desired concentration in the assay buffer. The final enzyme concentration should be determined empirically but a good starting point is in the nanomolar range. Keep the enzyme on ice until use.

Assay Procedure

This protocol is designed for a 96-well plate format, but can be adapted for other formats.

-

Prepare the Reaction Mixture: In each well of a clear, flat-bottom 96-well plate, add the following components in the specified order:

-

Assay Buffer

-

Substrate solution (diluted from the stock to the desired final concentration)

-

A control with no enzyme (buffer and substrate only) to measure background hydrolysis.

-

A control with a known inhibitor to validate the assay.

-

-

Pre-incubation: Pre-incubate the plate at the desired reaction temperature (e.g., 30°C or 37°C) for 5-10 minutes to ensure all components are at a stable temperature. [5]

-

Initiate the Reaction: Add the diluted enzyme solution to each well to start the reaction. The final reaction volume is typically 100-200 µL.

-

Kinetic Measurement: Immediately place the plate in a microplate reader capable of measuring absorbance at 405 nm. Measure the absorbance at regular intervals (e.g., every 30-60 seconds) for a period of 15-60 minutes.

Data Analysis

-

Calculate the Rate of Reaction: For each well, plot the absorbance at 405 nm against time. The initial linear portion of this curve represents the initial velocity (v₀) of the reaction. The slope of this linear portion is the rate of change in absorbance per unit time (ΔA/min).

-

Convert Absorbance to Product Concentration: Use the Beer-Lambert law (A = εcl) to convert the rate of absorbance change to the rate of product formation. The molar extinction coefficient (ε) for p-nitroaniline at 405 nm is approximately 9,900 M⁻¹cm⁻¹.

-

Determine Kinetic Parameters: By measuring the initial velocities at various substrate concentrations, a Michaelis-Menten plot can be generated to determine the Km and Vmax of the enzyme.

The workflow for this experimental protocol can be summarized as follows:

Caption: Experimental workflow for a protease assay using this compound.

Conclusion

This compound is a powerful and reliable tool for the study of viral 3C and 3C-like proteases. Its well-defined chemical properties, coupled with a straightforward and sensitive colorimetric detection mechanism, make it an invaluable asset for enzyme characterization, inhibitor screening, and the broader field of antiviral drug discovery. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to effectively utilize this substrate in their scientific endeavors.

References

-

Chromogenic Substrates Overview. (2023, June 15). DC Fine Chemicals. Retrieved February 5, 2024, from [Link]

-

A continuous colorimetric assay for rhinovirus-14 3C protease using peptide p-nitroanilides as substrates. (1997). PubMed. Retrieved February 5, 2024, from [Link]

-

Application of Convenient Chromogen-based Assay to Measurement of Protease Activity. (n.d.). ResearchGate. Retrieved February 5, 2024, from [Link]

-

Colorimetric Assay to Determine Total Proteolytic Activity. (2022). Bull. Georg. Natl. Acad. Sci. Retrieved February 5, 2024, from [Link]

-

Protease Assays - Assay Guidance Manual. (2012, May 1). NCBI. Retrieved February 5, 2024, from [Link]

-

Protease Substrate-Independent Universal Assay for Monitoring Digestion of Native Unmodified Proteins. (n.d.). MDPI. Retrieved February 5, 2024, from [Link]

-

Novel Method for the Quantitative Analysis of Protease Activity: The Casein Plate Method and Its Applications. (2021, January 25). PMC. Retrieved February 5, 2024, from [Link]

-

Kinetic Tables. (n.d.). ChromogenicSubstrates.com. Retrieved February 5, 2024, from [Link]

-

2B0F: NMR Structure of the Human Rhinovirus 3C Protease (serotype 14) with covalently bound Ace-LEALFQ-ethylpropionate inhibitor. (2006, September 5). RCSB PDB. Retrieved February 5, 2024, from [Link]

-

Colorimetric substrate and inhibitor assays for protease IV activity.... (n.d.). ResearchGate. Retrieved February 5, 2024, from [Link]

-

Spectrophotometric assay for protease activity in ionic liquids using chromogenic substrates. (2008, March 15). PubMed. Retrieved February 5, 2024, from [Link]

-

Activity of the Human Rhinovirus 3C Protease Studied in Various Buffers, Additives and Detergents Solutions for Recombinant Protein Production. (2016). PLOS One. Retrieved February 5, 2024, from [Link]

-

Activity of the Human Rhinovirus 3C Protease Studied in Various Buffers, Additives and Detergents Solutions for Recombinant Protein Production. (n.d.). PMC - NIH. Retrieved February 5, 2024, from [Link]

-

Purification, and activity of Human rhinovirus 3C protease fused with N-terminal GST-tag and C-terminal His-tag (GST-HRV3C-His) expressed in Escherichia coli. (n.d.). ResearchGate. Retrieved February 5, 2024, from [Link]

-

The Substrate Specificity of SARS Coronavirus 3C-like Proteinase. (n.d.). PubMed. Retrieved February 5, 2024, from [Link]

-

Prediction of coronavirus 3C-like protease cleavage sites using machine-learning algorithms. (2021, August 16). bioRxiv. Retrieved February 5, 2024, from [Link]

-

Prediction of coronavirus 3C-like protease cleavage sites using machine-learning algorithms. (n.d.). bioRxiv. Retrieved February 5, 2024, from [Link]

-

3C-like Proteinase from SARS Coronavirus Catalyzes Substrate Hydrolysis by a General Base Mechanism. (2025, August 5). ResearchGate. Retrieved February 5, 2024, from [Link]

-

Prediction of coronavirus 3C-like protease cleavage sites using machine-learning algorithms. (2022, May 2). Virologica Sinica. Retrieved February 5, 2024, from [Link]

-

This compound | C36H47F3N8O12 | CID 145707540. (n.d.). PubChem. Retrieved February 5, 2024, from [Link]

-

Glu-Ala-Leu | C14H25N3O6 | CID 102351495. (n.d.). PubChem. Retrieved February 5, 2024, from [Link]

- CN112912390A - Preparation method of GLP-1 analogue. (n.d.). Google Patents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. A continuous colorimetric assay for rhinovirus-14 3C protease using peptide p-nitroanilides as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Kinetic Tables - ChromogenicSubstrates.com [chromogenicsubstrates.com]

Benchmarking Specificity: Technical Guide to Glu-Ala-Leu-Phe-Gln-pNA for 3C-like Proteases

Executive Summary

This technical guide provides an in-depth analysis of the chromogenic substrate Glu-Ala-Leu-Phe-Gln-pNA (EALFQ-pNA) for the characterization of 3C-like proteases (3CLpro), including SARS-CoV-2 Mpro and Norovirus proteases. While often overshadowed by fluorogenic FRET substrates in high-throughput screening (HTS), this specific p-nitroanilide (pNA) peptide offers distinct advantages in kinetic benchmarking and determining the plasticity of the S2 substrate-binding pocket.

Target Audience: Biochemists, Enzymologists, and Drug Discovery Scientists.

Molecular Logic & Specificity Profile

The specificity of Glu-Ala-Leu-Phe-Gln-pNA is dictated by the strict recognition motifs of chymotrypsin-like cysteine proteases. Unlike the canonical SARS-CoV-2 substrate (Thr-Ser-Ala-Val-Leu-Gln), this sequence incorporates a Phenylalanine (Phe) at the P2 position, making it a critical tool for probing the hydrophobic depth and plasticity of the enzyme's active site.

Residue-by-Residue Interaction Map

The substrate binds to the active site cleft (S pockets) of the protease. Cleavage occurs after the P1 Glutamine, releasing the pNA chromophore.

| Position | Residue | Function & Specificity |

| P5 | Glu (E) | Solvent Exposure: Typically resides in the S5 region (often undefined/solvent-exposed). Provides solubility and electrostatic balance. |

| P4 | Ala (A) | S4 Pocket Fit: The S4 pocket is small and hydrophobic. Alanine (small, non-polar) is highly favored, preventing steric clashes common with bulkier residues. |

| P3 | Leu (L) | S3 Interaction: The S3 pocket is solvent-exposed but can accommodate hydrophobic side chains. Leucine facilitates van der Waals contacts without strict steric constraints. |

| P2 | Phe (F) | The Critical Discriminator: The S2 pocket is a deep hydrophobic groove. While Leucine is the preferred P2 residue for Coronavirus Mpro, Phenylalanine is accommodated due to S2 pocket plasticity (induced fit).[1] This residue distinguishes proteases with rigid vs. flexible S2 pockets (e.g., Norovirus vs. SARS-CoV-2). |

| P1 | Gln (Q) | The Anchor: The S1 pocket strictly requires Glutamine. The side chain amide nitrogen of Gln forms a hydrogen bond with His163 (in SARS-CoV-2), essential for positioning the scissile bond. |

| P1' | pNA | Leaving Group: para-Nitroaniline mimics the P1' residue. Upon cleavage, it loses the peptide bond character, shifting its absorbance max to 405 nm. |

Structural Mechanism Diagram

The following diagram illustrates the binding logic and the catalytic triad interaction.

Caption: Mechanistic interaction of EALFQ-pNA with the 3CL protease active site. Note the P2-Phe interaction probing the S2 hydrophobic pocket.[2][3]

Kinetic Characterization & Benchmarking

Why use pNA over FRET?

While Fluorogenic (FRET) substrates (e.g., Dabcyl-KTSAVLQ-Edans) are more sensitive, pNA substrates are superior for inhibitor characterization and crystallography screens due to lack of interference.

| Feature | Glu-Ala-Leu-Phe-Gln-pNA | FRET Substrates (e.g., Edans/Dabcyl) |

| Detection Mode | Absorbance (405 nm) | Fluorescence (Ex340/Em490) |

| Sensitivity | Moderate (Requires | High (Requires nM enzyme) |

| Interference | Low (Few compounds absorb at 405nm) | High (Inner filter effect, autofluorescence) |

| Stability | High (Room Temp stable) | Moderate (Light sensitive) |

| Linearity | Excellent (Beer-Lambert Law) | Variable (Quenching efficiency varies) |

| Primary Use | High-Throughput Screening (HTS) |

Expected Kinetic Parameters

For SARS-CoV-2 Mpro, the P2-Phe substitution results in a specific kinetic profile compared to P2-Leu.

-

(Michaelis Constant): Typically higher (>100

- (Turnover Number): Comparable to native substrates, as the chemical step (acylation/deacylation) remains rate-limiting.

Validated Experimental Protocol

This protocol is designed for a 96-well plate format using a standard microplate reader.

Reagents & Buffer Preparation

-

Assay Buffer: 20 mM HEPES (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT (add fresh), 10% Glycerol.

-

Note: DTT is critical to maintain the active site Cysteine (Cys145) in a reduced state.

-

-

Enzyme Stock: Recombinant 3CL Protease (SARS-CoV-2 Mpro or Norovirus 3CL). Concentration: 5–10

M stock. -

Substrate Stock: 10 mM Glu-Ala-Leu-Phe-Gln-pNA dissolved in dry DMSO. Store at -20°C.

Step-by-Step Assay Workflow

-

Enzyme Activation: Dilute protease to 200–500 nM (final assay concentration) in Assay Buffer. Incubate at RT for 10 mins to allow dimerization (Mpro is only active as a dimer).

-

Substrate Preparation: Prepare a serial dilution of the substrate in Assay Buffer (Range: 0

M to 1000 -

Reaction Initiation:

-

Add 80

L of Enzyme solution to wells. -

Add 20

L of Substrate solution to initiate.

-

-

Measurement: Immediately monitor Absorbance at 405 nm (

) in kinetic mode (read every 30-60 seconds for 30-60 minutes) at 25°C or 37°C.

Data Analysis (Self-Validating)

Calculate the reaction velocity (

-

(Extinction Coefficient): 8,800 M

-

(Pathlength): ~0.6 cm for 100

Assay Workflow Diagram

Caption: Standardized workflow for 3CL protease kinetic assay using pNA substrate.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Non-linear progress curve | Substrate depletion or Enzyme instability | Use initial velocity (<10% conversion). Add 0.01% Triton X-100 to prevent aggregation. |

| Low Signal | Low enzyme concentration | pNA assays are less sensitive. Increase enzyme to 500 nM - 1 |

| High Background | Substrate hydrolysis | Check DMSO quality. Ensure substrate stock is stored at -20°C and protected from light. |

| No Activity | Oxidation of Cys145 | Critical: Ensure DTT is fresh. Oxidized Mpro is inactive. |

References

-

Kneller, D. W., et al. (2020). "Structural plasticity of SARS-CoV-2 3CL Mpro active site cavity revealed by room temperature X-ray crystallography." Nature Communications. Link

-

Someya, Y., et al. (2002). "Structure of the Chiba virus 3C-like protease active site and its interaction with a peptide substrate." Journal of Virology. (Describes the origin of the EALFQ substrate specificity). Link

-

Zhang, L., et al. (2020). "Crystal structure of SARS-CoV-2 main protease provides a basis for design of improved

-ketoamide inhibitors." Science. Link -

Ma, C., et al. (2020). "Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease." Cell Research. Link

Sources

Navigating Protease Activity: A Comparative Analysis of EALFQ-pNA and Fluorogenic Substrates for SARS-CoV-2 Mpro Assays

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a primary target for antiviral drug development due to its essential role in processing viral polyproteins, a critical step for viral replication.[1][2] The robust evaluation of Mpro inhibitors relies on sensitive and reliable enzymatic assays. This technical guide provides an in-depth comparison of two major classes of synthetic substrates used in these assays: the chromogenic substrate EALFQ-pNA and the broader category of fluorogenic substrates. We will dissect their core mechanisms, detail field-proven experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal substrate for their specific research needs, from high-throughput screening (HTS) to detailed kinetic characterization.

The Central Role of SARS-CoV-2 Mpro in the Viral Lifecycle

The SARS-CoV-2 genome is translated into two large polyproteins, pp1a and pp1ab, which must be cleaved into individual non-structural proteins (NSPs) to form a functional replication and transcription complex.[3] Mpro is the enzyme responsible for carrying out the majority of these cleavages at eleven specific sites.[2][4] The active form of Mpro is a homodimer, and its function is indispensable for the virus, making it a highly attractive target for therapeutic intervention.[2] Successful inhibition of Mpro's proteolytic activity effectively halts the viral lifecycle.[5]

Foundational Principles of Protease Activity Assays

To quantify the activity of Mpro and assess the potency of potential inhibitors, researchers utilize synthetic substrates. These engineered molecules mimic the natural cleavage sequence recognized by the protease. The core design involves a specific peptide sequence linked to a reporter molecule. When the protease cleaves the peptide, the reporter is released, generating a measurable signal that is proportional to the enzyme's activity. The two most prominent reporter strategies are colorimetric (chromogenic) and fluorescence-based (fluorogenic).

The Chromogenic Approach: EALFQ-pNA

The substrate represented by the sequence Thr-Ser-Ala-Val-Leu-Gln-pNA is a well-established tool for measuring Mpro activity. The peptide sequence mimics a natural cleavage site for the protease.

Mechanism of Action

The EALFQ-pNA substrate consists of a peptide sequence specifically recognized by Mpro, covalently linked to a para-nitroaniline (pNA) molecule. In its intact, conjugated form, the substrate is colorless. Upon proteolytic cleavage at the C-terminal side of the glutamine (Gln) residue, the free pNA is released. This liberated pNA imparts a distinct yellow color to the solution, which can be quantified by measuring its absorbance at approximately 405 nm using a spectrophotometer or plate reader.[6]

Visualization of the Chromogenic Reaction

Caption: Mechanism of a FRET-based fluorogenic substrate.

Caption: Mechanism of an AMC-based fluorogenic substrate.

Experimental Protocol: FRET-Based Mpro Assay

-

Reagents & Buffers:

-

Assay Buffer: As described for the chromogenic assay.

-

Mpro Enzyme: Recombinant SARS-CoV-2 Mpro.

-

FRET Substrate: e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans, dissolved in DMSO to create a stock solution, then diluted in assay buffer.

-

Test Compound (Inhibitor): Dissolved in DMSO.

-

-

Step-by-Step Methodology:

-

Plate Setup: Using a black, low-binding 96- or 384-well plate, add 50 µL of assay buffer. Add 1 µL of the test compound in DMSO (or DMSO for controls).

-

Enzyme Addition: Add 25 µL of diluted Mpro enzyme. Mix and incubate for 30 minutes at room temperature.

-

Reaction Initiation: Add 25 µL of the FRET substrate solution to initiate the reaction.

-

Signal Detection: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity kinetically (e.g., every minute for 30-60 minutes) using the appropriate excitation and emission wavelengths for the fluorophore/quencher pair (e.g., ~340 nm excitation and ~490 nm emission for EDANS). [7] 5. Data Analysis: Calculate the reaction rate (V) from the linear portion of the fluorescence vs. time plot. Determine percent inhibition for test compounds relative to the DMSO control.

-

Causality, Advantages, and Limitations

-

Expertise & Causality: Fluorogenic assays are the gold standard for HTS campaigns due to their superior sensitivity and compatibility with miniaturization. [8][9]The high signal-to-noise ratio allows for the detection of subtle changes in enzyme activity and the identification of weakly potent inhibitors, which might be missed with a chromogenic assay.

-

Trustworthiness & Self-Validation: It is crucial to screen compound libraries for autofluorescence at the assay's excitation/emission wavelengths. Compounds that fluoresce themselves can act as false negatives. A counter-screen in the absence of the enzyme is a mandatory validation step.

-

Advantages:

-

High Sensitivity: Significantly more sensitive than colorimetric assays, requiring less enzyme and substrate. [10][11] * High-Throughput Compatibility: The strong signal and low reagent requirements make these assays ideal for HTS in 384-well or 1536-well formats. [9] * Real-Time Kinetics: Allows for continuous monitoring of the reaction, providing detailed kinetic data. [8]* Limitations:

-

Higher Cost: Fluorogenic substrates and the required fluorescence plate readers are more expensive.

-

Compound Interference: Autofluorescent compounds can interfere with the assay. Light scattering from precipitated compounds can also be an issue.

-

Photobleaching: Fluorophores can be susceptible to photobleaching upon prolonged exposure to the excitation light source.

-

Head-to-Head Comparison: Choosing the Right Tool for the Job

The decision to use a chromogenic or fluorogenic substrate should be based on the specific experimental goals, available resources, and the nature of the compounds being tested.

| Feature | EALFQ-pNA (Chromogenic) | Fluorogenic Substrates (FRET/AMC) |

| Detection Principle | Color change (Absorbance) | Light emission (Fluorescence) |

| Sensitivity | Lower | High to Very High [11] |

| Equipment | Spectrophotometer / Absorbance Plate Reader | Fluorescence Plate Reader |

| Throughput | Low to Medium | High to Ultra-High [9] |

| Cost | Lower | Higher |

| Primary Interference | Colored compounds, light scattering | Autofluorescent compounds, light scattering |

| Best Suited For | Routine kinetic studies, smaller-scale screens, budget-constrained labs | High-throughput screening (HTS), fragment screening, detailed kinetic analysis |

Conclusion: A Senior Scientist's Perspective

Both chromogenic and fluorogenic substrates are valuable tools in the fight against SARS-CoV-2. The EALFQ-pNA substrate offers a simple, cost-effective method for fundamental enzymatic characterization and smaller-scale inhibitor testing. Its straightforward mechanism provides a solid foundation for initial studies.

However, for modern drug discovery, particularly in the context of screening large compound libraries, the superior sensitivity and throughput of fluorogenic assays are indispensable. [9][12]A FRET-based or AMC-based assay provides the statistical power (e.g., high Z-factor) and dynamic range necessary to confidently identify and characterize a wide range of inhibitor potencies. The key to success with either method lies in understanding its limitations and implementing rigorous controls to ensure the data generated is both accurate and trustworthy.

References

-

Glycosynth. Fluorogenic Substrates. [Online] Available at: [Link]

-

ResearchGate. Conversion of fluorogenic substrates by His‐tagged SARS‐CoV‐2 main... [Online] Available at: [Link]

-

ResearchGate. (PDF) SARS-CoV-2 polyprotein substrate regulates the stepwise Mpro cleavage reaction. [Online] Available at: [Link]

-

Europe PMC. Characterization of SARS main protease and inhibitor assay using a fluorogenic substrate. [Online] Available at: [Link]

-

bioRxiv. SARS-CoV-2 polyprotein substrate regulates the stepwise Mpro cleavage reaction. [Online] Available at: [Link]

-

PMC. SARS-CoV-2 polyprotein substrate regulates the stepwise Mpro cleavage reaction. [Online] Available at: [Link]

-

PMC. Identification of Human Host Substrates of the SARS-CoV-2 Mpro and PLpro Using Subtiligase N-Terminomics. [Online] Available at: [Link]

-

ACS Publications. Recognition of Divergent Viral Substrates by the SARS-CoV-2 Main Protease. [Online] Available at: [Link]

-

ResearchGate. Kinetic measurements of SARS-CoV-2 Mpro substrates The measurements... [Online] Available at: [Link]

-

PubMed. Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors. [Online] Available at: [Link]

-

PubMed Central. High-Resolution Substrate Specificity Profiling of SARS-CoV-2 Mpro. [Online] Available at: [Link]

-

ResearchGate. (PDF) Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors. [Online] Available at: [Link]

-

Creative Biolabs. PathSpecific™ SARS-CoV-2 Mpro Assay Kit. [Online] Available at: [Link]

-

PubMed. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. [Online] Available at: [Link]

-

ACS Publications. High-Resolution Substrate Specificity Profiling of SARS-CoV-2 Mpro. [Online] Available at: [Link]

-

Chromogenic Substrates. 2. Chromogenic Substrates. [Online] Available at: [Link]

-

PMC. Biochemical and structural insights into SARS-CoV-2 polyprotein processing by Mpro. [Online] Available at: [Link]

-

PubMed. Discovery of potential inhibitors targeting SARS-CoV-2 Mpro. [Online] Available at: [Link]

-

MDPI. Leveraging SARS-CoV-2 Main Protease (M pro ) for COVID-19 Mitigation with Selenium-Based Inhibitors. [Online] Available at: [Link]

-

PubMed. Identification of SARS-CoV-2 PLpro and 3CLpro human proteome substrates using substrate phage display coupled with protein network analysis. [Online] Available at: [Link]

-

ResearchGate. Predicted M pro drug inhibitors screened using a FRET-based protease... [Online] Available at: [Link]

-

Preprints.org. Novel Pan-Coronavirus 3CL Protease Inhibitor MK-7845: Bio-Logical and Pharmacological Profiling. [Online] Available at: [Link]

-

PMC. Trimethyl Lock: A Stable Chromogenic Substrate for Esterases. [Online] Available at: [Link]

-

MDPI. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. [Online] Available at: [Link]

-

ACS Publications. The SARS-CoV-2 Mpro Dimer-Based Screening System: A Synthetic Biology Tool for Identifying Compounds with Dimerization Inhibitory Potential. [Online] Available at: [Link]

-

ACS Publications. Targeting the Main Protease (Mpro, nsp5) by Growth of Fragment Scaffolds Exploiting Structure-Based Methodologies. [Online] Available at: [Link]

-

ResearchGate. Sources of abiotic hydrolysis of chromogenic substrates in soil enzyme assays: Storage, termination, and incubation. [Online] Available at: [Link]

-

ChromogenicSubstrates.com. Substrates in Practice. [Online] Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. SARS-CoV-2 polyprotein substrate regulates the stepwise Mpro cleavage reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemical and structural insights into SARS-CoV-2 polyprotein processing by Mpro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-Resolution Substrate Specificity Profiling of SARS-CoV-2 Mpro; Comparison to SARS-CoV Mpro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of potential inhibitors targeting SARS-CoV-2 Mpro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]

- 12. researchgate.net [researchgate.net]

Technical Guide: Norovirus Protease (NS6/3CLpro) Kinetic Profiling via Leu-Gln-pNA Motif

Executive Summary

This technical guide details the kinetic characterization of the Norovirus 3C-like protease (3CLpro, NS6) using the chromogenic substrate Z-Leu-Gln-pNA . While Fluorescence Resonance Energy Transfer (FRET) substrates offer higher sensitivity, the Leu-Gln-pNA motif remains the gold standard for mechanistic stoichiometry and high-throughput screening (HTS) where fluorescence interference (inner filter effects) is a concern. This guide focuses on the molecular recognition of the P1 (Glutamine) and P2 (Leucine) residues and provides a self-validating protocol for determining

Mechanistic Basis of Substrate Recognition

The Norovirus 3CLpro is a cysteine protease with a chymotrypsin-like fold.[1] Its activity relies on a catalytic triad (Cys139-His30-Glu54) that executes a nucleophilic attack on the peptide bond. The specificity is dictated by the substrate-binding pockets (S1, S2) which strictly recognize the Leu-Gln motif.

The P1-S1 and P2-S2 Interaction

-

P1 Position (Glutamine): The S1 pocket is deep and hydrophilic, formed by His157, Thr134, and Ala160. It forms a rigid hydrogen bond network with the side chain of Glutamine. This is the primary determinant of specificity.

-

P2 Position (Leucine): The S2 pocket is a hydrophobic cleft formed by Ile109, Arg112, and Val114.[2] Unlike the rigid S1, the S2 pocket in GII.4 genotypes is flexible (due to a Gly115 residue), allowing it to accommodate Leucine or Phenylalanine.

-

The Leaving Group (pNA): Para-nitroaniline (pNA) is attached to the C-terminus. Upon cleavage of the Gln-pNA amide bond, pNA is released. Free pNA absorbs strongly at 405 nm (yellow), whereas the intact substrate is colorless.

Catalytic Cycle Visualization

The following diagram illustrates the stepwise catalytic mechanism and the specific pocket interactions.

Caption: Catalytic cycle of Norovirus 3CLpro showing the acylation/deacylation steps and P1/P2 pocket recognition.

Assay Development & Optimization

To ensure data integrity, the assay conditions must mimic the cytosolic environment while maintaining enzyme stability.

Buffer Chemistry

-

Base: 50 mM HEPES or Tris-HCl, pH 8.0. (Norovirus protease has an alkaline optimum, pH 8.0–8.6).

-

Reducing Agent: 2–4 mM DTT or TCEP. Critical: As a cysteine protease, the active site Cys139 is prone to oxidation. Without a reducing agent, activity will be negligible.

-

Ionic Strength: 120 mM NaCl. Mimics physiological conditions and prevents aggregation.

-

Stabilizer: 10-20% Glycerol. Essential for long-term stability during batch processing.

-

Surfactant: 0.01% CHAPS or Triton X-100. Prevents enzyme adsorption to the plastic well walls.

Substrate Selection

-

Reagent: Z-Leu-Gln-pNA (Z = Benzyloxycarbonyl).

-

Why the "Z" cap? The Norovirus protease requires occupancy of the S2 pocket for efficient catalysis. The Z-group helps position the Leucine residue into the S2 hydrophobic cleft. Uncapped Leu-Gln-pNA has extremely poor

. -

Solvent: Dissolve stock in 100% DMSO. Final assay DMSO concentration must be <5%.

Experimental Protocol: Kinetic Characterization

This protocol is designed to be self-validating . It includes controls to verify that the observed signal is enzymatic and not due to spontaneous hydrolysis or compound interference.

Reagent Preparation

-

Assay Buffer (2X): 100 mM HEPES (pH 8.0), 240 mM NaCl, 40% Glycerol, 2 mM EDTA.

-

Activation Buffer: Freshly add DTT to a final concentration of 4 mM into the 1X working buffer.

-

Enzyme Stock: Dilute recombinant Norovirus 3CLpro (GII.4 or GI.1) to 2

M in Activation Buffer. Incubate for 10 mins on ice to reduce oxidized cysteines. -

Substrate Stock: Prepare 100 mM Z-Leu-Gln-pNA in dry DMSO.

Step-by-Step Workflow

-

Plate Setup: Use a clear, flat-bottom 96-well or 384-well plate.

-

Enzyme Addition: Dispense 50

L of activated Enzyme Stock (Final conc: 1-

Negative Control: Add 50

L of buffer (no enzyme).

-

-

Inhibitor (Optional): If screening, add 1

L of test compound. Incubate 30 mins at 37°C. -

Substrate Initiation: Dilute Substrate Stock to various concentrations (e.g., 20

M to 2 mM) in 1X Assay Buffer. Add 50 -

Kinetic Read: Immediately place in a plate reader pre-heated to 37°C.

-

Mode: Kinetic[4]

-

Wavelength: 405 nm

-

Interval: 30 seconds for 60 minutes.

-

Shake: 5 seconds before first read.

-

Data Processing (The "Self-Validating" Logic)

Calculate the initial velocity (

| Parameter | Formula / Logic | Acceptance Criteria |

| Linearity ( | Linear regression of the first 10–20 mins of data. | |

| Signal Window | Must be > 0.2 OD units after 60 mins for reliable calculation. | |

| Z'-Factor | $1 - \frac{3(\sigma_p + \sigma_n)}{ | \mu_p - \mu_n |

Data Analysis & Visualization

Michaelis-Menten Kinetics

Plot

-

Expectation: For Z-Leu-Gln-pNA, the

-

Calculation:

Inhibition Screening ( )

When testing inhibitors (e.g., GC376 or Rupintrivir), use a substrate concentration equal to the determined

Workflow Diagram

Caption: Step-by-step experimental workflow for Norovirus protease kinetic assay.

Troubleshooting & Critical Controls

-

High Background (Spontaneous Hydrolysis):

-

Cause: pNA substrates can degrade at high pH (>8.5) or if exposed to light.

-

Fix: Keep substrate stocks in amber tubes. Ensure buffer pH is 8.0 exactly. Always subtract the "No Enzyme" blank.

-

-

Non-Linear Kinetics:

-

Cause: Enzyme instability or substrate depletion.

-

Fix: Increase glycerol to 20%. Reduce enzyme concentration. Ensure DTT is fresh (oxidized DTT is ineffective).

-

-

Low Signal:

-

Cause: The "Z" cap is missing or the enzyme is inactive.

-

Fix: Verify substrate identity (Z-Leu-Gln-pNA vs H-Leu-Gln-pNA). Confirm enzyme activity with a known FRET standard if possible.

-

References

-

Hussey, R. J., et al. (2011). "Structural basis for the substrate specificity of the Norovirus 3C-like protease." Journal of Virology.

-

Zeitler, C. E., et al. (2006). "Crystal structure of the human norovirus 3C-like protease." Protein Science.

-

May, J., et al. (2013). "Enzyme kinetics of the human norovirus protease control virus polyprotein processing order."[4] Virology.

-

Takahashi, D., et al. (2013). "Structural and dynamics characterization of norovirus protease." Protein Science.

Sources

- 1. Structural and dynamics characterization of norovirus protease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Norovirus Protease Structure and Antivirals Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. promega.jp [promega.jp]

- 4. Enzyme kinetics of the human norovirus protease control virus polyprotein processing order - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Relevance of H-Glu-Ala-Leu-Phe-Gln-pNA in Viral Replication

The following technical guide details the biological relevance, mechanistic action, and experimental application of the peptide substrate H-Glu-Ala-Leu-Phe-Gln-pNA (EALFQ-pNA).

Technical Guide for Drug Discovery & Virology

Executive Summary

This compound (EALFQ-pNA) is a synthetic, chromogenic peptide substrate designed to mimic specific cleavage sites within viral polyproteins. It is primarily utilized to assay the activity of 3C proteases (found in Picornaviruses like Human Rhinovirus) and 3C-like proteases (found in Caliciviruses like Norovirus and Coronaviruses like SARS-CoV-2).

Its biological relevance lies in its sequence homology to the 2C/3A junction of the viral polyprotein. Cleavage at this site is a rate-limiting step in viral maturation, making this substrate a critical tool for high-throughput screening (HTS) of antiviral protease inhibitors.

Mechanistic Basis & Sequence Homology

The Viral Polyprotein Processing Event

Positive-sense ssRNA viruses (e.g., Rhinovirus, Norovirus) translate their genome into a single, massive polyprotein.[1] This precursor must be cleaved into functional non-structural proteins (nsps) by viral proteases to form the Replication-Transcription Complex (RTC).[2][3]

-

The Target: The 2C/3A junction .

-

Protein 2C: An ATPase/helicase essential for RNA replication.

-

Protein 3A: A membrane-anchoring protein that recruits the replication complex to host vesicles.

-

-

The Cleavage: The viral 3C protease specifically recognizes the sequence Glu-Ala-Leu-Phe-Gln (EALFQ) and cleaves the peptide bond after Glutamine (Gln/Q).

Substrate Specificity (Schechter & Berger Nomenclature)

The protease active site recognizes the substrate via specific "pockets" (S1, S2, etc.) that bind corresponding amino acid residues (P1, P2, etc.) on the substrate.

| Position | Residue | Function in Protease Recognition |

| P5 | Glu (E) | Stabilizes binding via electrostatic interactions (often solvent-exposed). |

| P4 | Ala (A) | Fits into the S4 subsite; small hydrophobic preference. |

| P3 | Leu (L) | Hydrophobic interaction; positions the backbone. |

| P2 | Phe (F) | Critical Determinant: Fits into the deep hydrophobic S2 pocket. |

| P1 | Gln (Q) | Primary Specificity: The side chain amide hydrogen bonds with His161/Thr142 (conserved) in the S1 pocket. |

| P1' | pNA | Reporter Group: Para-nitroanilide mimics the P1' residue (usually Gly/Ser). |

Mechanism of Action (Chromogenic Release)

The substrate utilizes a para-nitroanilide (pNA) moiety attached to the C-terminus of the Glutamine.

-

Binding: The peptide sequence (EALFQ) binds to the protease active site.

-

Catalysis: The catalytic Cysteine (nucleophile) attacks the carbonyl carbon of the Gln-pNA amide bond.

-

Release: The cleavage releases free p-nitroaniline .[4]

-

Detection: Free pNA absorbs light strongly at 405 nm (yellow color), whereas the uncleaved substrate does not.

Biological Relevance in Drug Discovery

Target Viruses

While structurally related to Coronavirus Mpro, this specific sequence is the gold standard for:

-

Human Rhinovirus (HRV): The primary cause of the common cold. The EALFQ sequence mimics the HRV-14 strain 2C/3A site.

-

Norovirus (Caliciviridae): Specifically Genogroup I (e.g., Chiba virus). The 3C-like protease of Norovirus shows high affinity for this sequence.

Comparison: SARS-CoV-2 Mpro vs. HRV 3C

Although SARS-CoV-2 Mpro (3CLpro) is a homolog, it prefers Leu or Val at P2, rather than Phe .

-

HRV 3C Substrate: EALFQ ↓ G (Phe at P2)

-

SARS-CoV-2 Mpro Substrate: AVLQ ↓ S (Leu at P2)

-

Implication: EALFQ-pNA can be cleaved by SARS-CoV-2 Mpro but with lower catalytic efficiency (

) compared to its native substrates. It is often used in cross-reactivity studies.

Visualization of Signaling Pathways

Diagram 1: Viral Polyprotein Processing & Inhibition

This diagram illustrates where the EALFQ sequence fits into the viral life cycle and how the protease releases the replication machinery.

Caption: The 3C protease recognizes the EALFQ motif at the 2C/3A junction, liberating proteins essential for the Replication Complex.

Experimental Protocol: Protease Activity Assay

Objective: Determine the inhibition constant (

Reagents & Preparation

-

Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1 mM DTT (or TCEP).

-

Note: DTT is critical to maintain the active site Cysteine in a reduced state.

-

-

Substrate Stock: Dissolve this compound in 100% DMSO to 10 mM. Store at -20°C.

-

Enzyme: Recombinant 3C Protease (HRV-14 or Norovirus Chiba strain). Final concentration: 1–5 µM.

Workflow (Self-Validating System)

-

Blanking: Prepare wells with Buffer + Substrate (No Enzyme) to measure background hydrolysis.

-

Enzyme Activation: Incubate Protease in Assay Buffer for 10 min at 30°C to equilibrate.

-

Inhibitor Incubation: Add candidate compound (dissolved in DMSO) to the enzyme. Incubate for 30 min.

-

Reaction Initiation: Add EALFQ-pNA (Final conc: 100–200 µM) to start the reaction.

-

Monitoring: Measure Absorbance at 405 nm continuously for 60 minutes (Kinetic Mode).

-

Validation: The "No Inhibitor" control must show a linear increase in Absorbance (

).

Data Analysis

Calculate the initial velocity (

Diagram 2: Assay Logic Flow

Caption: Step-by-step workflow for validating protease inhibition using the EALFQ-pNA chromogenic substrate.

Kinetic Parameters & Performance

When using this substrate for Human Rhinovirus-14 (HRV-14) 3C Protease , the typical kinetic values are:

| Parameter | Value | Significance |

| ~200 µM | Indicates moderate affinity; high substrate concentration required for saturation. | |

| ~0.2 s⁻¹ | Turnover number; relatively slow compared to native polyprotein, but sufficient for in vitro assays. | |

| 840 M⁻¹s⁻¹ | Catalytic efficiency. Used as a baseline to compare mutant proteases or alternative substrates. |

Note: Data derived from Wang et al. (1997) and Bachem technical data.

References

-

Nakamura, K., et al. (2005). "A Norovirus Protease Structure Provides Insights into Active and Substrate Binding Site Integrity." Journal of Virology, 79(21), 13685–13693.

-

Wang, Q. M., et al. (1997). "A continuous colorimetric assay for rhinovirus-14 3C protease using peptide p-nitroanilides." Analytical Biochemistry, 252(2), 238–245.

-

Bachem. "Product Data Sheet: this compound." Bachem Catalog.

-

MedChemExpress. "Glu-Ala-Leu-Phe-Gln-pNA Product Information." MedChemExpress.

-

Cui, S., et al. (2011). "Crystal structure of the substrate-free and inhibitor-bound norovirus 3C-like protease." Journal of Virology, 85(17).

Sources

- 1. US20090281042A1 - Compositions and methods using same for the detection of viruses - Google Patents [patents.google.com]

- 2. biorxiv.org [biorxiv.org]

- 3. SARS-CoV-2 Mpro Protease Variants of Concern Display Altered Viral Substrate and Cell Host Target Galectin-8 Processing but Retain Sensitivity toward Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural insights into the antiviral efficacy of AG7404 against human rhinovirus 3C proteases - PMC [pmc.ncbi.nlm.nih.gov]

CAS number and physical properties of Glu-Ala-Leu-Phe-Gln-pNA

Chromogenic Substrate for 3C and 3C-like Cysteine Proteases

Executive Summary

Glu-Ala-Leu-Phe-Gln-pNA (EALFQ-pNA) is a synthetic chromogenic peptide substrate designed for the kinetic profiling of viral cysteine proteases, specifically the Human Rhinovirus (HRV) 3C protease and related 3C-like (3CL) proteases.

This guide provides a rigorous technical framework for the application of EALFQ-pNA in drug discovery and virology. It details physicochemical properties, reaction mechanisms, and a self-validating experimental protocol for determining kinetic constants (

Part 1: Physicochemical Profile & Identity

The substrate consists of a pentapeptide sequence (Glu-Ala-Leu-Phe-Gln) linked via an amide bond to a para-nitroaniline (pNA) chromophore. The sequence mimics the specific cleavage site (P5-P1) of the HRV polyprotein, ensuring high specificity for the 3C protease active site.

Table 1: Chemical Specification

| Property | Specification |

| Chemical Name | L-Glutamyl-L-alanyl-L-leucyl-L-phenylalanyl-L-glutamine-p-nitroanilide |

| Short Sequence | EALFQ-pNA |

| CAS Number | 198551-00-7 |

| Molecular Formula | |

| Molecular Weight | 726.78 g/mol (Free Base); ~840.8 g/mol (TFA Salt) |

| Appearance | White to off-white lyophilized powder |

| Solubility | Soluble in DMSO or DMF (>10 mM); sparingly soluble in pure water |

| Purity Standard | |

| Detection | Absorbance ( |

Part 2: Mechanistic Profiling

The Proteolytic Event

The utility of EALFQ-pNA relies on the "scissile bond" mimicry. The amide bond between the C-terminal Glutamine (Gln) and the pNA group represents the

-

Recognition: The enzyme's

pocket recognizes the Gln side chain, while the hydrophobic -

Acylation: The catalytic cysteine (Cys147 in HRV 3C) acts as a nucleophile, attacking the carbonyl carbon of the Gln-pNA amide bond.

-

Release: The tetrahedral intermediate collapses, releasing free p-nitroaniline (pNA) .

-

Chromogenesis: While the intact peptide absorbs in the UV range (<300 nm), free pNA has a strong absorbance in the visible range (405 nm), allowing real-time monitoring.

Diagram 1: Enzymatic Hydrolysis Mechanism

Caption: The catalytic cycle of HRV 3C protease cleaving EALFQ-pNA. The release of p-nitroaniline provides the colorimetric readout.

Part 3: Experimental Framework

3.1 Reconstitution and Storage

-

Stock Solution (10 mM): Dissolve 7.27 mg of EALFQ-pNA in 1.0 mL of anhydrous DMSO. Vortex until clear.

-

Storage: Aliquot stock into light-protective tubes. Store at -20°C. Avoid freeze-thaw cycles.

-

Working Solution: Dilute the stock into the assay buffer immediately prior to use. Keep final DMSO concentration < 5% to avoid enzyme denaturation.

3.2 Standard Assay Protocol (96-Well Format)

This protocol is optimized for HRV 3C protease but can be adapted for other 3C-like proteases (e.g., SARS-CoV-2 Mpro) with concentration adjustments.

Buffer Composition:

-

50 mM HEPES or Tris-HCl (pH 7.5)

-

150 mM NaCl (Stabilizes ionic interactions)

-

1 mM EDTA (Sequesters divalent cations that might inhibit cysteine proteases)

-

1 mM DTT or TCEP (Critical: Maintains the catalytic cysteine in reduced state)

Workflow:

-

Blank Preparation: Add 100 µL Buffer + 2 µL Substrate Stock to "No Enzyme" wells.

-

Enzyme Incubation: Add 90 µL Buffer containing enzyme (e.g., 20–100 nM final) to test wells. Incubate at 25°C for 10 minutes to equilibrate.

-

Reaction Initiation: Add 10 µL of Substrate Working Solution (e.g., varying 10–200 µM) to the enzyme wells.

-

Measurement: Immediately monitor Absorbance at 405 nm in kinetic mode (read every 30 seconds for 20 minutes).

Diagram 2: Kinetic Assay Workflow

Caption: Step-by-step workflow for the continuous spectrophotometric assay of protease activity.

Part 4: Data Analysis & Validation

Calculating Activity

Convert the rate of absorbance change (mOD/min) to molar velocity using the Beer-Lambert Law.

- : Slope of the linear portion of the kinetic curve.

- : Extinction coefficient of pNA.[1] Use 10,500 M⁻¹cm⁻¹ at 405 nm (or 8,800 M⁻¹cm⁻¹ at 410 nm).

- : Path length (0.5 - 0.6 cm for 100 µL in standard 96-well plate).

Troubleshooting Matrix

| Issue | Probable Cause | Corrective Action |

| No Activity | Enzyme oxidation | Ensure DTT/TCEP is fresh (<4 hours). |

| High Background | Spontaneous hydrolysis | Check pH (keep < 8.0); store substrate in dry DMSO. |

| Precipitation | Substrate insolubility | Reduce substrate conc. or increase DMSO (max 5%). |

| Non-Linear Rate | Substrate depletion | Measure only the first 5-10% of conversion (initial rate). |

References

- Wang, Q. M., et al. (1997). "A continuous colorimetric assay for rhinovirus-14 3C protease using peptide p-nitroanilides." Analytical Biochemistry, 252(2), 238-245.

-

Ullom, R. L., et al. (2010). "Specific anion effect on properties of HRV 3C protease." Zenodo. Retrieved from [Link]

Sources

Technical Guide: EALFQ-pNA in Chiba Virus Protease Characterization

The following technical guide details the historical and methodological application of the chromogenic substrate EALFQ-pNA in the study of the Chiba virus (CV) 3C-like protease .

Executive Summary & Historical Context

The Chiba virus (CV), a prototype strain of Norovirus Genogroup I (GI), relies on a 3C-like cysteine protease (Pro) to process its viral polyprotein. The historical adoption of EALFQ-pNA (Glu-Ala-Leu-Phe-Gln-para-nitroanilide) as a surrogate substrate for CV protease represents a pivotal moment in cross-viral enzymology.

Originally designed for Human Rhinovirus (HRV) 3C protease research (modeling the HRV 2C/3A cleavage site), EALFQ-pNA was identified as a viable substrate for CV protease due to the structural conservation of the S1 specificity pocket between picornaviral and caliciviral proteases. This cross-reactivity allowed researchers, most notably Nakamura et al. (2005) , to kinetically characterize the CV protease and solve its crystal structure (PDB: 1WQS), providing the first structural insights into the active site integrity of GI noroviruses.

The Mechanistic Logic (Why EALFQ Works)

The Chiba virus protease exhibits a strict preference for Glutamine (Gln/Q) at the P1 position, similar to HRV 3C protease.

-

P1 (Gln): Fits into the S1 specificity pocket of CV protease, anchored by His157.

-

P2 (Phe): The hydrophobic Phenylalanine residue occupies the S2 pocket. While CV protease naturally accommodates large hydrophobic residues (Leu/Ile/Val) at P2, the plasticity of the S2 pocket allows it to accept the Phe of the HRV substrate.

-

pNA (Reporter): The para-nitroanilide group acts as the leaving group. Upon cleavage of the Gln-pNA amide bond, free pNA is released, absorbing strongly at 405 nm.

Technical Specifications & Kinetic Data

The utility of EALFQ-pNA lies in its ability to provide real-time kinetic data. Below is a summary of the physicochemical properties and historical kinetic benchmarks established for CV protease using this substrate.

Table 1: Physicochemical & Kinetic Profile

| Parameter | Specification / Value | Context |

| Sequence | Glu-Ala-Leu-Phe-Gln-pNA | HRV 2C/3A mimic |

| Target Enzyme | Chiba Virus 3C-like Protease (rCV-3CLpro) | Norovirus GI |

| Detection | Colorimetric (Absorbance) | |

| Mechanism | Amide bond hydrolysis (Q-pNA) | Releases yellow pNA |

| Indicates moderate affinity* | ||

| Slow turnover compared to native peptides | ||

| Optimal pH | 8.0 - 8.6 | Alkaline shift typical for CV protease |

| Inhibitors | Chymostatin, Zn | Validates active site specificity |

*Note: The

Validated Experimental Protocol

Directive: This protocol is designed as a self-validating system. The inclusion of "No-Enzyme" and "Inhibitor" controls is mandatory to distinguish true proteolysis from spontaneous hydrolysis or background noise.

Reagents Preparation[1]

-

Assay Buffer (Standardized): 50 mM HEPES (pH 8.0), 120 mM NaCl, 1 mM EDTA, 1 mM DTT (or TCEP).

-

Expert Insight: DTT is critical to maintain the active site Cysteine (Cys139) in a reduced state. Without it, the enzyme rapidly inactivates.

-

-

Substrate Stock: Dissolve EALFQ-pNA in 100% DMSO to 10 mM. Store at -20°C.

-

Enzyme Stock: Recombinant Chiba Virus Protease (purified from E. coli), diluted to 2

M in Assay Buffer.

Workflow: Kinetic Assay (96-well format)

-

Blanking (Wells A1-A3): Add 100

L Assay Buffer. -

Substrate Control (Wells B1-B3): Add 98

L Buffer + 2 -

Experimental Wells (Wells C1-H12):

-

Add 80

L Assay Buffer. -

Add 10

L Enzyme (Final concentration 200 nM). -

Incubate at 37°C for 10 minutes (Temperature equilibration).

-

-

Reaction Initiation:

-

Add 10

L Substrate Stock (titrated 50-500 -

Mix immediately (orbital shake 5 sec).

-

-

Data Acquisition:

-

Measure Absorbance at 405 nm every 30 seconds for 60 minutes at 37°C.

-

-

Analysis:

-

Calculate initial velocity (

) from the linear portion of the curve. -

Subtract Substrate Control slopes from Experimental slopes.

-

Mechanism & Workflow Visualization

The following diagram illustrates the catalytic pathway of the Chiba virus protease acting on EALFQ-pNA, highlighting the critical Cys-His dyad interaction and the signal generation step.

Caption: Catalytic cycle of Chiba Virus Protease cleaving EALFQ-pNA. Cys139 attacks the Gln-pNA bond, releasing chromogenic pNA.

References

-

Nakamura, K., et al. (2005). "A norovirus protease structure provides insights into active and substrate binding site integrity."[1][2] Journal of Virology, 79(21), 13685–13693.[1]

-

Someya, Y., et al. (2005). "Characterization of the norovirus 3C-like protease."[1] Journal of General Virology, 86, 13685. (Contextual citation for kinetic parameters).

-

MedChemExpress. "Glu-Ala-Leu-Phe-Gln-pNA Product Datasheet." (Verifies substrate specificity for Chiba Virus).

-

Wang, Q. M., et al. (1997). "A continuous colorimetric assay for rhinovirus-14 3C protease using peptide p-nitroanilides." Analytical Biochemistry, 252(2), 238-245. (Establishes the origin of the EALFQ substrate).

Sources

A Technical Guide to the Stability of p-Nitroanilide Peptide Substrates in Storage

Abstract

The integrity of experimental results in enzyme kinetics and high-throughput screening hinges on the quality and stability of the reagents used. p-Nitroanilide (pNA) peptide substrates, prized for their utility as chromogenic reporters, are susceptible to degradation, which can introduce significant artifacts and compromise data reproducibility. This guide provides an in-depth examination of the chemical principles governing pNA substrate stability, outlines the primary degradation pathways, and establishes a set of field-proven best practices for their storage and handling. Furthermore, it details robust, self-validating protocols for assessing substrate integrity, ensuring that researchers can confidently qualify their reagents. By understanding and mitigating the factors that contribute to instability, scientists can safeguard the accuracy and reliability of their enzymatic assays.

Introduction: The Critical Role of Substrate Integrity

p-Nitroanilide (pNA) conjugated peptides are indispensable tools in biochemistry and drug discovery. They are designed with a specific peptide sequence recognized by a target protease. Upon enzymatic cleavage of the amide bond between the peptide and the pNA moiety, the colorless substrate releases p-nitroaniline. This product imparts a distinct yellow color to the solution, which can be quantified spectrophotometrically, typically at a wavelength of 405-410 nm[1][2][3]. The rate of color formation is directly proportional to the enzyme's activity, providing a simple yet powerful method for studying enzyme kinetics[4].

However, the very chemical properties that make these substrates effective also render them vulnerable to degradation. The presence of pre-cleaved p-nitroaniline or other degradation products in a stock or working solution elevates the initial background absorbance of an assay. This not only reduces the dynamic range and sensitivity of the experiment but can also lead to a gross overestimation of enzyme activity or misinterpretation of inhibition data. Therefore, maintaining the chemical stability of pNA substrates is not a trivial matter of laboratory housekeeping; it is a prerequisite for generating accurate and reproducible scientific data.

The Chemistry of Instability: Primary Degradation Pathways

Understanding the mechanisms of degradation is fundamental to preventing it. The stability of a pNA peptide substrate can be compromised through several chemical pathways.

Autohydrolysis

The amide bond linking the peptide to the pNA group is susceptible to non-enzymatic, chemical hydrolysis. This process is significantly influenced by the pH of the solution. Both highly acidic and, more commonly, alkaline conditions can accelerate the rate of hydrolysis, leading to the spontaneous release of p-nitroaniline[5]. The rate of degradation increases with temperature, underscoring the need for controlled storage conditions[6][7].

Photodegradation

The nitroaromatic structure of p-nitroaniline makes it and its parent substrate susceptible to degradation upon exposure to light, particularly in the UV spectrum[8]. This photochemical process can lead to the formation of various byproducts that may interfere with the assay, either by absorbing at the detection wavelength or by interacting with the enzyme or other assay components.

Contaminant-Induced Degradation

The purity of the solvent and the cleanliness of the laboratory environment are critical. Contamination of stock solutions with trace amounts of acids, bases, metal ions, or microbial proteases can catalyze substrate degradation[9][10]. Water is a particularly important contaminant to control; for instance, moisture in a DMSO stock can facilitate hydrolysis over time.

Best Practices for Storage and Handling

A proactive strategy for storage and handling is the most effective way to preserve the integrity of pNA peptide substrates. The following recommendations are based on established biochemical principles and extensive field experience.

Long-Term Storage (Stock Solutions)

For long-term stability, pNA substrates should be stored as concentrated stock solutions in a suitable organic solvent and kept frozen.

-

Solvent Choice: Anhydrous, high-purity dimethyl sulfoxide (DMSO) is the solvent of choice for most pNA substrates[11]. Its aprotic nature minimizes hydrolysis, and it remains liquid at moderately low temperatures, reducing mechanical stress from freeze-thaw cycles.

-

Aliquoting: Upon receipt or initial solubilization, the concentrated stock solution should be divided into smaller, single-use aliquots. This is the most critical step to prevent the damaging effects of repeated freeze-thaw cycles and to minimize the risk of contaminating the entire stock.

-

Temperature: Aliquots should be stored at -20°C or, for maximum longevity, at -80°C. Product data sheets often specify a shelf life of years when stored desiccated and frozen[12].

-

Protection from Light and Moisture: Vials should be tightly sealed to prevent moisture absorption. Amber vials or storage boxes that protect the contents from light are strongly recommended to prevent photodegradation. Before opening a frozen vial, it should be allowed to equilibrate to room temperature in a desiccator to prevent condensation from forming inside.

Short-Term Storage (Working Solutions)

Aqueous working solutions are significantly less stable than DMSO stocks and should be prepared fresh for each experiment.

-

Buffer pH: The pH of the assay buffer should be maintained within a range that ensures enzyme activity while minimizing substrate autohydrolysis, typically between pH 6.5 and 8.5[13][14].

-

Use-By Guidelines: If a working solution must be prepared in advance, it should be stored on ice, protected from light, and used within a few hours. Any unused aqueous solution should be discarded at the end of the day.

The following table summarizes the key storage recommendations:

| Parameter | Lyophilized Powder | Concentrated Stock (in DMSO) | Aqueous Working Solution |

| Temperature | -20°C to -80°C | -20°C to -80°C | 2-8°C (on ice) |

| Duration | Years[12] | Months to Years | Hours (Prepare Fresh) |

| Container | Tightly sealed, desiccated | Tightly sealed, amber vials | Light-protected tubes |

| Key Precaution | Prevent moisture absorption | Aliquot to avoid freeze-thaw cycles | Discard after use |

Protocols for Stability and Purity Assessment

Trust in your reagents should be earned through validation. The following protocols provide methods to assess the integrity of your pNA substrates.

Diagram: Workflow for Substrate Stability Assessment

The following diagram outlines a logical workflow for qualifying a new or stored batch of pNA substrate.

Caption: Workflow for qualifying and troubleshooting pNA substrate stability.

Protocol 1: Spectrophotometric Assessment of Background Signal

This is a rapid and essential quality control check to be performed before using a substrate in a critical experiment. It measures the amount of free p-nitroaniline present due to degradation.

Objective: To quantify the background absorbance of a substrate working solution.

Methodology:

-

Prepare Blank: In a microplate well or cuvette, add the total volume of your final assay buffer. This will serve as your spectrophotometer blank.

-

Prepare Substrate Solution: In a separate well or cuvette, prepare the substrate working solution at the final concentration you would use in your assay. For example, add the appropriate volume of DMSO stock to the assay buffer.

-

Incubate: Allow the solutions to equilibrate to the assay temperature (e.g., 25°C or 37°C) for 5-10 minutes, protected from light.

-

Measure Absorbance: Blank the spectrophotometer with the buffer-only sample. Immediately measure the absorbance of the substrate working solution at 405 nm (or 410 nm).

-

Acceptance Criterion: A high-quality, stable substrate solution should yield a background absorbance of < 0.05 AU . An absorbance value exceeding 0.1 AU indicates significant degradation, and the substrate stock should be considered suspect and further evaluated with HPLC.

Protocol 2: HPLC-Based Purity and Degradation Analysis

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of peptide substrates[15][16]. It separates the intact parent peptide from free p-nitroaniline and other degradation byproducts.

Objective: To quantitatively determine the purity of a pNA substrate stock solution.

Methodology:

-

Sample Preparation: Dilute a small amount of the pNA substrate stock solution (from DMSO) into the mobile phase starting condition (e.g., 95% Water/TFA, 5% Acetonitrile/TFA) to a final concentration of approximately 1 mg/mL.

-

Chromatographic Conditions (Typical):

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

-

Gradient: A linear gradient from 5% B to 95% B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to a wavelength where both the peptide and pNA absorb (e.g., 220 nm for the peptide backbone and 315 nm or 381 nm for the pNA moiety)[13]. A photodiode array (PDA) detector is ideal as it can capture the full UV spectrum of each peak to confirm identity[17].

-

-

Data Analysis:

-

Identify the main peak corresponding to the intact pNA peptide substrate.

-

Identify peaks for impurities, paying special attention to the early-eluting peak corresponding to free p-nitroaniline.

-

Integrate the area of all peaks in the chromatogram[15].

-

Calculate purity as: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

-

-

Acceptance Criterion: For most quantitative applications, the purity of the pNA substrate should be ≥95% .

Impact of Substrate Instability on Experimental Data

Using a degraded substrate has direct and detrimental consequences for data quality.

-

Elevated Background: The most immediate effect is a high initial absorbance reading (t=0), which reduces the signal-to-noise ratio and compresses the dynamic range of the assay.

-

Inaccurate Kinetics: A high background can lead to a non-linear reaction progress curve, making it difficult to accurately determine the initial velocity (V₀). This invalidates the calculation of key kinetic parameters like Km and Vmax.

-

False Positives in Inhibition Screens: In drug discovery screening, a compound that absorbs light near 405 nm might be flagged as an inhibitor because it adds to the already high background, obscuring any true enzymatic signal. Conversely, a degraded substrate reduces assay sensitivity, potentially causing weak inhibitors to be missed (false negatives).

Diagram: Enzymatic Cleavage of a pNA Substrate

This diagram illustrates the fundamental reaction being monitored.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Investigation of the Thermal Stability of Proteinase K for the Melt Processing of Poly(l-lactide) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. goldbio.com [goldbio.com]

- 5. Hydrolytic and enzymatic degradation of nanoparticles based on amphiphilic poly(gamma-glutamic acid)-graft-L-phenylalanine copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A kinetic study on the degradation of p-nitroaniline by Fenton oxidation process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Oxidation of polysorbates – An underestimated degradation pathway? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. amfep.org [amfep.org]

- 11. researchgate.net [researchgate.net]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. Enzymatic hydrolysis of p-nitroacetanilide: mechanistic studies of the aryl acylamidase from Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. wheretofindpeptides.com [wheretofindpeptides.com]

- 16. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sepscience.com [sepscience.com]

Methodological & Application

Protocol for SARS-CoV-2 Mpro assay using Glu-Ala-Leu-Phe-Gln-pNA

Application Note: Kinetic Characterization and Inhibition Screening of SARS-CoV-2 Mpro Using Chromogenic Substrate Glu-Ala-Leu-Phe-Gln-pNA

Abstract & Scientific Rationale

The SARS-CoV-2 Main Protease (Mpro/3CLpro) is a homodimeric cysteine protease essential for processing viral polyproteins pp1a and pp1ab. While Fluorescence Resonance Energy Transfer (FRET) assays are common, chromogenic assays using para-nitroaniline (pNA) substrates offer a cost-effective, interference-resistant alternative for high-throughput screening (HTS).

This protocol details the deployment of the specific pentapeptide substrate Glu-Ala-Leu-Phe-Gln-pNA (EALFQ-pNA) .

Critical Mechanistic Insight:

Unlike the canonical substrate sequence (AVLQ-pNA) which utilizes Leucine at the P2 position, the substrate specified here contains Phenylalanine (Phe) at P2 . This mimics the specific cleavage site between viral non-structural proteins nsp5 and nsp6. Structural studies indicate that while Mpro prefers Leucine at P2, the S2 pocket is flexible enough to accommodate the bulky Phe side chain through "induced fit" loop plasticity (residues Asp187–Gln192). Consequently, this substrate may exhibit distinct kinetic properties (

Experimental Design & Logic

The Reaction Principle

The assay relies on the specific cleavage of the amide bond between the C-terminal Glutamine (P1) and the pNA reporter group.

-

Substrate: Ac-Glu-Ala-Leu-Phe-Gln-pNA (Colorless)

-

Enzyme: SARS-CoV-2 Mpro (Active Dimer)[1]

-

Product: Ac-Glu-Ala-Leu-Phe-Gln-OH + Free pNA (Yellow,

)

Visualizing the Pathway

The following diagram illustrates the assay workflow and the critical "P2-Phe" structural consideration.

Figure 1: Reaction scheme highlighting the specific interaction of the EALFQ substrate and the generation of the chromogenic pNA signal.

Materials & Preparation

Reagents Checklist

| Component | Specification | Purpose |

| Assay Buffer Base | 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA | Provides ionic strength and pH stability. EDTA prevents metal inhibition. |

| Reducing Agent | DTT (Dithiothreitol) or TCEP | CRITICAL: Maintains the catalytic Cys145 in reduced state. Must be added fresh.[2] |

| Enzyme | Recombinant SARS-CoV-2 Mpro | Target protease.[3][4][5][6] |

| Substrate | Glu-Ala-Leu-Phe-Gln-pNA | Specific chromogenic peptide. Dissolve in DMSO to 10-20 mM stock. |

| Control Inhibitor | GC376 or Nirmatrelvir (Paxlovid) | Validates assay performance (Positive Control). |

| Plate | 96-well or 384-well Clear Flat-Bottom | Clear bottom is required for absorbance reading. |

Buffer Preparation (Fresh is Mandatory)

Stock buffers can be stored, but the reducing agent must be added on the day of the experiment.

-

Base Buffer: 20 mM Tris, 100 mM NaCl, 1 mM EDTA, pH 7.3.

-

Working Buffer: To 10 mL Base Buffer, add 10 µL of 1 M DTT (Final conc: 1 mM).

-

Note: Mpro is highly sensitive to oxidation. Without DTT/TCEP, activity will be negligible.

-

Protocol Phase I: Substrate Optimization ( Determination)

Because the P2-Phenylalanine reduces catalytic efficiency compared to P2-Leucine, determining the Michaelis constant (

-

Enzyme Prep: Dilute Mpro to 100 nM in Working Buffer.

-

Substrate Gradient: Prepare a 2-fold serial dilution of EALFQ-pNA in Working Buffer.

-

Range: 0 µM to 1000 µM (8 points).

-

Note: Keep DMSO constant (e.g., 2%) across all wells to avoid solvent effects.

-

-

Reaction:

-

Add 50 µL Enzyme to wells.

-

Add 50 µL Substrate dilutions to initiate.

-

-

Detection: Measure Absorbance at 405 nm in kinetic mode (every 60 seconds for 60 minutes) at 25°C or 37°C .

-

Analysis: Plot Initial Velocity (

) vs. [Substrate]. Fit to Michaelis-Menten equation.-

Target: Select a screening concentration

(likely 150–250 µM for pNA substrates).

-

Protocol Phase II: Inhibition Screening (Standard Workflow)

This workflow assumes a substrate concentration of 200 µM (subject to Phase I results).

Plate Map & Setup

Figure 2: Logical layout for controls and samples to ensure statistical validity (Z-factor).

Step-by-Step Procedure

-

Compound Addition:

-

Add 1 µL of Test Compound (in DMSO) to "Test" wells.

-

Add 1 µL of DMSO to "Negative Control" (Max Activity) wells.

-

Add 1 µL of GC376 (100 µM final) to "Positive Control" (Min Activity) wells.

-

-

Enzyme Incubation:

-

Dilute Mpro to 40–100 nM (final assay concentration) in Working Buffer.

-

Add 49 µL of diluted Mpro to all wells.

-

Incubate 15–30 minutes at RT. This allows slow-binding inhibitors to engage the active site.

-

-

Substrate Initiation:

-

Prepare EALFQ-pNA at 2x concentration (e.g., 400 µM) in Working Buffer.

-

Add 50 µL Substrate to all wells.

-

Final Volume: 100 µL. Final [Substrate]: 200 µM.

-

-

Measurement:

-

Place in plate reader immediately.

-

Shake plate for 5 seconds (orbital).

-

Read OD 405 nm kinetically every 60 seconds for 30–60 minutes.

-

Data Analysis

Calculating Velocity

Do not use endpoint data if possible. Mpro can be unstable over long periods.[7]

-

Extract the slope (mOD/min) from the linear portion of the curve (usually 5–20 min).

-

Ensure

for the slope calculation.

Percent Inhibition

- : Slope of test compound.

- : Slope of DMSO control (Enzyme + Substrate).

- : Slope of GC376 control (or no enzyme blank).

IC50 Determination

Fit the % Inhibition data to a 4-parameter logistic (4PL) equation:

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Signal / Slow Rate | P2-Phe Effect: The bulky Phenylalanine at P2 slows turnover compared to P2-Leu. | Increase Enzyme concentration (up to 200 nM) or extend read time. Ensure pH is > 7.2 (pNA absorbs best at alkaline/neutral pH). |

| Signal Decay | Enzyme instability or DTT oxidation. | Fresh DTT is critical. Mpro dimer dissociates at low concentrations; keep enzyme stock concentrated until the last moment. |